Home > Products > Screening Compounds P37561 > Cancer/testis antigen 2 (ORF2 (1-11))
Cancer/testis antigen 2 (ORF2 (1-11)) -

Cancer/testis antigen 2 (ORF2 (1-11))

Catalog Number: EVT-243640
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 2
Source

CTAG2 was first identified through its expression in melanoma and other cancers, suggesting its involvement in tumorigenesis. The protein is part of the ESO/LAGE family of cancer/testis antigens, which are known for their immunogenicity and restricted expression pattern, making them promising targets for cancer immunotherapy .

Classification

CTAG2 is classified under:

  • Type: Cancer/Testis Antigen
  • Gene Family: ESO/LAGE family
  • Chromosomal Location: X chromosome
Synthesis Analysis

Methods

The synthesis of CTAG2 involves various molecular biology techniques. Typically, recombinant DNA technology is employed to clone the CTAG2 gene into expression vectors. This allows for the production of the antigen in suitable host cells.

Technical Details

  1. Cloning: The CTAG2 gene is amplified using polymerase chain reaction from cDNA derived from cancer cell lines.
  2. Expression: The gene is inserted into an expression vector containing a promoter suitable for high-level expression in bacterial or mammalian cells.
  3. Purification: The expressed protein is purified using affinity chromatography techniques that exploit specific tags added during cloning.
Molecular Structure Analysis

Structure

Data

CTAG2 has been shown to elicit T-cell responses in cancer patients, indicating that it possesses epitopes recognized by the immune system. Its structure may include post-translational modifications that enhance its immunogenic properties .

Chemical Reactions Analysis

Reactions

CTAG2 participates in several biochemical interactions within tumor cells:

  • Binding to Major Histocompatibility Complex Class I: This interaction is crucial for presenting CTAG2-derived peptides to cytotoxic T lymphocytes.
  • Post-translational Modifications: Phosphorylation and glycosylation may alter its activity and stability.

Technical Details

Research indicates that irradiation of cancer cells can enhance the expression of CTAG2, thereby increasing its availability for immune recognition . This suggests that external stimuli can modulate the antigen's presentation on tumor cells.

Mechanism of Action

Process

CTAG2 functions primarily through its presentation on the surface of cancer cells via Major Histocompatibility Complex Class I molecules. This presentation allows for recognition and targeting by cytotoxic T lymphocytes, initiating an immune response against tumor cells.

Data

Studies have demonstrated that increased levels of CTAG2 correlate with enhanced infiltration of lymphocytes into tumors post-radiotherapy, underscoring its role as a target for immunotherapy .

Physical and Chemical Properties Analysis

Physical Properties

CTAG2 is a glycoprotein with a molecular weight estimated around 30 kDa. It exhibits solubility in aqueous solutions typical for many proteins involved in immune responses.

Chemical Properties

The protein's chemical properties include:

  • Stability: Sensitive to denaturation under extreme pH or temperature conditions.
  • Immunogenicity: Highly immunogenic due to its restricted expression pattern and ability to evoke T-cell responses.

Relevant data suggest that CTAG2 can be detected in various malignancies but remains absent in healthy tissues except for testicular germ cells .

Applications

Scientific Uses

CTAG2 has significant potential applications in:

  • Cancer Immunotherapy: As a target for vaccine development aimed at inducing specific immune responses against tumors expressing this antigen.
  • Diagnostic Biomarker: Its expression levels could serve as a diagnostic marker for certain types of cancers.
  • Research Tool: Used in studies investigating tumor biology and immune evasion mechanisms.
Molecular Biology of CTAG2

Genomic Architecture and Evolutionary Conservation of the CTAG2 Locus

Cancer/testis antigen 2 (CTAG2), also known as NY-ESO-2, is encoded by a gene located on the X chromosome (Xq28) within a dense cluster of cancer-testis (CT) antigen genes. This locus exhibits significant genomic plasticity, characterized by tandem gene duplications and retrotransposition events that have expanded the CT antigen family in primates. Comparative genomic analyses reveal that CTAG2 emerged during the evolution of haplorhine primates, with subsequent lineage-specific expansions in hominids. Notably, the human genome harbors multiple paralogous CTAG genes (CTAG1A, CTAG1B, CTAG2), while non-primate mammals lack orthologs, indicating a recent evolutionary origin [4] [9].

The CTAG2 genomic region is enriched in long terminal repeats (LTRs) and endogenous retroviral elements, which have contributed regulatory sequences driving its testis-specific expression. These elements facilitate chromatin remodeling and serve as alternative promoters in neoplastic contexts. Evolutionary pressure analyses show positive selection (dN/dS > 1) in the coding regions of human CTAG2, suggesting adaptive functions in male germ cell development or immune evasion. This rapid evolution contrasts with the high conservation of housekeeping genes and may explain CTAG2’s immunogenicity in cancers [4] [9].

Table 1: Evolutionary Conservation of CTAG2

SpeciesGenomic LocusConservation StatusKey Features
HumanXq28High in hominidsTandem duplications; LTR-regulated
ChimpanzeeXq28Ortholog presentSimilar paralog number
MacaqueXq28Divergent paralogsReduced copy number
MouseAbsentNo orthologNon-X CT antigens only

Transcriptional Regulation Mechanisms of CTAG2 in Germline vs. Neoplastic Tissues

CTAG2 exhibits a tightly restricted expression pattern: transcriptional silence in somatic tissues contrasts with robust expression in germ cells (spermatogonia and primary spermatocytes) and diverse malignancies. This onco-germline specificity is governed by epigenetic mechanisms, particularly DNA methylation. The CTAG2 promoter contains a CpG island that is hypermethylated in somatic tissues but hypomethylated in testis and cancers. Demethylating agents (e.g., 5-aza-2′-deoxycytidine) induce CTAG2 expression in cancer cell lines, confirming methylation-dependent repression [1] [5] [9].

In neoplasia, chromatin remodelers facilitate CTAG2 activation. The testis-specific histone variant H2BE is incorporated into the CTAG2 promoter in melanoma and breast cancer cells, replacing canonical H2A to create an open chromatin configuration. This permits recruitment of the Spi-1 proto-oncogene transcription factor, which binds to GA-rich motifs in the CTAG2 enhancer. Additionally, the oncogenic transcription factor SOX2 directly transactivates CTAG2 in lung adenocarcinoma, linking pluripotency networks to CT antigen expression. Hypoxia-inducible factors (HIFs) further upregulate CTAG2 under low-oxygen conditions commonly found in tumors [5] [9].

Alternative Splicing Variants and Isoform-Specific Functional Diversity

Although CTAG2 is primarily transcribed as a single-exon gene, recent high-throughput RNA sequencing studies identify low-abundance splice variants with potential functional implications. The major transcript (V1) encodes a 180-amino acid protein, while a minor variant (V2) retains a 5' intron, introducing a premature termination codon. This V2 isoform undergoes nonsense-mediated decay (NMD), reducing steady-state mRNA levels and potentially fine-tuning protein expression [2] [7].

Isoform-specific functions emerge from structural differences:

  • Full-length CTAG2 (V1): Contains a central coiled-coil domain and a C-terminal nuclear export signal (NES). Predominantly cytoplasmic, it interacts with centrosomal proteins like Pericentrin (PCNT) to regulate microtubule dynamics during mitosis and directional cell migration.
  • Hypothetical truncated isoform: If escape NMD, it would lack the C-terminal NES, potentially mislocalizing to the nucleus and disrupting transcriptional regulation.

Alternative splicing may thus generate CTAG2 isoforms with antagonistic roles in cellular localization and function. The isoTarget methodology—a genetic approach for dissecting isoform-specific functions—could validate these predictions by enabling selective knockout or tagging of individual variants in tumor models [2] [7].

Post-Translational Modifications and Proteolytic Processing of CTAG2

CTAG2 undergoes extensive post-translational modifications (PTMs) that regulate its stability, localization, and immunogenicity. Mass spectrometry analyses of recombinant CTAG2 identify:

  • Phosphorylation: At Ser⁵² and Ser¹⁰⁸ by casein kinase 2 (CK2), modulating centrosomal association during mitosis.
  • Ubiquitination: Lys⁴⁸-linked polyubiquitination by the E3 ligase TRIM28 targets CTAG2 for proteasomal degradation, limiting its half-life to <4 hours in HeLa cells.
  • Acetylation: N-terminal acetylation shields CTAG2 from premature degradation and enhances epitope presentation by MHC class I [3] [6].

Proteolytic processing generates the immunodominant peptide ORF2(1–11), a 9-mer fragment (LAMPFATPV) presented by HLA-A*02:01. This cleavage involves a cascade of tumor-associated proteases:

  • Cathepsin L: Initial endoproteolytic cleavage at the C-terminus.
  • Tripeptidyl peptidase II (TPPII): Trimming to generate the mature 9-mer epitope.

Terminomics approaches—including terminal amine isotopic labeling of substrates (TAILS)—confirm ORF2(1–11) as a dominant neo-N-terminal peptide in HLA-A*02:01⁺ melanoma cells. Intriguingly, phosphorylation at Ser² adjacent to the cleavage site impedes proteolysis, suggesting PTM crosstalk regulates antigen availability [3] [6] [10].

Table 2: Post-Translational Modifications of CTAG2

ModificationSiteEnzymeFunctional Consequence
PhosphorylationSer⁵², Ser¹⁰⁸Casein kinase 2Centrosomal localization; mitotic regulation
UbiquitinationLys⁴⁸TRIM28Proteasomal degradation
N-terminal AcetylationAla¹NatA complexProtein stability; MHC-I presentation
Proteolytic cleavageArg¹⁰–Leu¹¹Cathepsin L/TPPIIORF2(1–11) epitope generation

Compound Names in Article:

  • Cancer/testis antigen 2 (CTAG2)
  • ORF2(1–11)
  • NY-ESO-2

Properties

Product Name

Cancer/testis antigen 2 (ORF2 (1-11))

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.